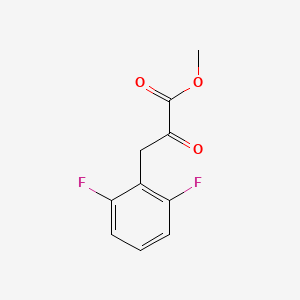
2-Bromo-1-(2-bromo-4-fluorophenyl)-1-propanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-(2-bromo-4-fluorophenyl)-1-propanone is an organic compound with the molecular formula C9H7Br2FO. It is a colorless to pale yellow crystalline solid with a distinct odor. This compound is used primarily in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-1-(2-bromo-4-fluorophenyl)-1-propanone can be synthesized through various methods. One common approach involves the bromination of 1-(2-bromo-4-fluorophenyl)-1-propanone using bromine in the presence of a suitable solvent such as acetic acid . The reaction is typically carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale bromination reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, solvent choice, and bromine concentration .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(2-bromo-4-fluorophenyl)-1-propanone undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or hydrocarbons.
Oxidation Reactions: It can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Substitution: Products include azides, thiocyanates, and other substituted derivatives.
Reduction: Products include alcohols and hydrocarbons.
Oxidation: Products include carboxylic acids and ketones.
Scientific Research Applications
2-Bromo-1-(2-bromo-4-fluorophenyl)-1-propanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(2-bromo-4-fluorophenyl)-1-propanone involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This interaction can inhibit enzyme activity or alter protein function, making it useful in biochemical studies .
Comparison with Similar Compounds
Similar Compounds
1-(2-Bromo-4-fluorophenyl)ethanone: Similar structure but lacks the additional bromine atom on the propanone chain.
2-Bromo-1-(4-bromo-2-fluorophenyl)ethanone: Similar structure with variations in the position of the bromine and fluorine atoms.
2-(2-Bromo-4-fluorophenyl)-1-(4-ethylphenyl)ethanone: Contains an ethyl group instead of a propanone chain.
Uniqueness
2-Bromo-1-(2-bromo-4-fluorophenyl)-1-propanone is unique due to its dual bromine substitution, which enhances its reactivity and makes it a versatile intermediate in organic synthesis. Its specific arrangement of bromine and fluorine atoms also contributes to its distinct chemical behavior and applications .
Properties
Molecular Formula |
C9H7Br2FO |
|---|---|
Molecular Weight |
309.96 g/mol |
IUPAC Name |
2-bromo-1-(2-bromo-4-fluorophenyl)propan-1-one |
InChI |
InChI=1S/C9H7Br2FO/c1-5(10)9(13)7-3-2-6(12)4-8(7)11/h2-5H,1H3 |
InChI Key |
DSUPGGCAUFDWPM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=C(C=C(C=C1)F)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-(4-Iodophenyl)-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B15334654.png)
![2-[2-(N-Methylsulfamoyl)phenyl]acetic Acid](/img/structure/B15334665.png)

![8-Bromo-2-(o-tolyl)imidazo[1,2-a]pyridine](/img/structure/B15334675.png)
![[(1R,2R,3S,4S)-2-[(tert-Butyldimethylsilyl)oxy]-3-fluoro-4-[(4-methoxybenzyl)oxy]cyclopentyl]methanol](/img/structure/B15334678.png)

![2-(2-Furyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B15334686.png)



